(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CP 99,994 is a nonpeptide neurokinin-1 (NK1) receptor antagonist (Ki = 0.25 nM in a radioligand binding assay). It is selective for NK1 over NK2 and NK3 receptors (Kis = >10 μM for both) as well as dopamine D1 and D2, α1-, α2- and β-adrenergic, serotonin, histamine H1, muscarinic and nicotinic acetylcholine, μ-opioid, glutamate, benzodiazepine, and γ-aminobutyric acid (GABA) receptors (IC50s = >1 μM for all). In vitro, CP 99,994 inhibits excitation of guinea pig locus coeruleus cells induced by substance P ( IC50 = 25 nM). It inhibits increases in horizontal locomotor activity induced by the NK1 agonist [Sar9,Met(O2)11]-substance P in guinea pigs (ID50 = 0.59 mg/kg). CP 99,994 inhibits aerosolized capsaicin-induced plasma extravasation in guinea pig lung (ID50 = 4 mg/kg). It exhibits anti-emetic effects in ferret models of emesis induced by copper sulfate, loperamide, or cisplatin when administered at doses of 0.3 and 1 mg/kg.

Brand Name: Vulcanchem
CAS No.: 145148-39-6
VCID: VC0180599
InChI: InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1
SMILES: COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride

CAS No.: 145148-39-6

Cat. No.: VC0180599

Molecular Formula: C19H26Cl2N2O

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride - 145148-39-6

Specification

Description CP 99,994 is a nonpeptide neurokinin-1 (NK1) receptor antagonist (Ki = 0.25 nM in a radioligand binding assay). It is selective for NK1 over NK2 and NK3 receptors (Kis = >10 μM for both) as well as dopamine D1 and D2, α1-, α2- and β-adrenergic, serotonin, histamine H1, muscarinic and nicotinic acetylcholine, μ-opioid, glutamate, benzodiazepine, and γ-aminobutyric acid (GABA) receptors (IC50s = >1 μM for all). In vitro, CP 99,994 inhibits excitation of guinea pig locus coeruleus cells induced by substance P ( IC50 = 25 nM). It inhibits increases in horizontal locomotor activity induced by the NK1 agonist [Sar9,Met(O2)11]-substance P in guinea pigs (ID50 = 0.59 mg/kg). CP 99,994 inhibits aerosolized capsaicin-induced plasma extravasation in guinea pig lung (ID50 = 4 mg/kg). It exhibits anti-emetic effects in ferret models of emesis induced by copper sulfate, loperamide, or cisplatin when administered at doses of 0.3 and 1 mg/kg.

CAS No. 145148-39-6
Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
IUPAC Name (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1
Standard InChI Key WNHRFWPLRATIDT-FFUVTKDNSA-N
Isomeric SMILES COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl
SMILES COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
Canonical SMILES COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl

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